2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate

Catalog No.
S13233903
CAS No.
68298-72-6
M.F
C28H28F17N3O8S
M. Wt
889.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphony...

CAS Number

68298-72-6

Product Name

2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate

IUPAC Name

2-[[5-[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethoxycarbonylamino]-2-methylphenyl]carbamoyloxy]propyl 2-methylprop-2-enoate

Molecular Formula

C28H28F17N3O8S

Molecular Weight

889.6 g/mol

InChI

InChI=1S/C28H28F17N3O8S/c1-6-48(9-10-54-19(50)46-16-8-7-14(4)17(11-16)47-20(51)56-15(5)12-55-18(49)13(2)3)57(52,53)28(44,45)26(39,40)24(35,36)22(31,32)21(29,30)23(33,34)25(37,38)27(41,42)43/h7-8,11,15H,2,6,9-10,12H2,1,3-5H3,(H,46,50)(H,47,51)

InChI Key

WUGSPVXFVQZHFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OC(C)COC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is a complex organic compound characterized by its unique molecular structure and diverse functional groups. This compound, with the CAS number 68298-72-6, features a methacrylate moiety, a heptadecafluorooctyl group, and several amino and carbonyl functional groups, which contribute to its reactivity and potential applications in various fields such as materials science and biomedicine .

The molecular formula of this compound is C28H28F17N3O8SC_{28}H_{28}F_{17}N_{3}O_{8}S, with a molecular weight of approximately 889.6 g/mol. Its structure includes multiple functional groups that enhance its properties, making it suitable for specialized applications in polymer chemistry and biological systems .

  • Oxidation: The methacrylate group can undergo oxidation, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can occur at the sulphonyl group, converting it into sulfoxide or sulfide forms.
  • Substitution: The ethoxy and methacrylate groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions enable the compound to be modified for specific applications in polymer synthesis and drug delivery systems.

2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate has shown promise in biological applications due to its biocompatibility and functionalizability. Its unique structure allows it to interact with biological molecules, making it a candidate for use in drug delivery systems and biomaterials. The hydrophobic nature of the heptadecafluorooctyl group contributes to its stability and resistance to degradation in biological environments .

Synthetic Routes

The synthesis of 2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate typically involves several key steps:

  • Preparation of Heptadecafluorooctyl Sulphonyl Intermediate: This is achieved by reacting heptadecafluorooctyl iodide with sodium sulphonate under controlled conditions.
  • Formation of Ethyl((heptadecafluorooctyl)sulphonyl)amino Intermediate: The sulphonyl intermediate is then reacted with ethylamine to yield the desired intermediate.
  • Final Assembly: The final compound is synthesized through a series of coupling reactions involving various amino acids and functionalized intermediates to form the complete structure.

The compound has a wide range of applications across different fields:

  • Chemistry: Utilized as a monomer in synthesizing specialized polymers with unique properties such as hydrophobicity and chemical resistance.
  • Biology: Employed in developing biomaterials and drug delivery systems due to its biocompatibility.
  • Medicine: Investigated for use in medical devices and coatings because of its antimicrobial properties.
  • Industry: Used in producing coatings, adhesives, and sealants with enhanced performance characteristics.

Research indicates that 2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate interacts effectively with various biological targets due to its functional groups. The methacrylate portion allows for polymerization, while the sulphonamide and ethoxy groups facilitate interactions with proteins and other biomolecules. This property is particularly useful in drug delivery formulations where targeted delivery is essential .

Several compounds share structural similarities with 2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate. Here are some examples:

Compound NameMolecular FormulaKey Features
Compound AC28H28F17N3O8SSimilar fluorinated chain; used in coatings
Compound BC25H25F15N3O7SShorter fluorinated chain; higher solubility
Compound CC30H30F20N4O10SMore complex structure; enhanced biocompatibility

Uniqueness

What sets 2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate apart from these similar compounds is its specific combination of a long fluorinated chain, multiple reactive functional groups, and its potential for extensive applications in both industrial and biomedical fields. This unique combination enhances its utility as a versatile building block for advanced materials .

XLogP3

8.3

Hydrogen Bond Acceptor Count

26

Hydrogen Bond Donor Count

2

Exact Mass

889.1325648 g/mol

Monoisotopic Mass

889.1325648 g/mol

Heavy Atom Count

57

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2024-08-10

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